Chartreusin Sodium: A Technical Guide for Researchers
Chartreusin Sodium: A Technical Guide for Researchers
CAS Number: 1393-72-2
This document provides a comprehensive technical overview of Chartreusin, a potent antineoplastic agent. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.
Chemical and Physical Properties
Chartreusin is a glycoside antibiotic produced by Streptomyces chartreusis.[1] The sodium salt of Chartreusin is soluble in water, appearing as gold-colored needles or plates.
| Property | Value | Reference |
| CAS Number | 6377-18-0 | [2] |
| Molecular Formula | C32H32O14 | [2] |
| Molecular Weight | 640.59 g/mol | [2] |
| Appearance | Yellow plates | |
| Melting Point | 184-186 °C | |
| Solubility | Practically insoluble in water; Soluble in acetone. The sodium salt has a solubility of at least 20 mg/ml in water (pH 9.5). | |
| Optical Rotation | [α]D25 +132.5° (c = 0.2 in pyridine); [α]D25 -33° (c = 0.3 in glacial acetic acid) | |
| UV max (nm) | 237, 262, 332, 382, 405, 422 |
Mechanism of Action
Chartreusin exhibits its anticancer effects through a multi-faceted mechanism of action, primarily targeting DNA integrity and cellular metabolic processes.
DNA Intercalation and Topoisomerase II Inhibition
Chartreusin is known to bind directly to DNA.[1] This interaction can lead to the inhibition of DNA replication and the induction of strand scission.[1] A key aspect of its mechanism is the inhibition of topoisomerase II, an essential enzyme for resolving DNA topological problems during replication and transcription.[3] By stabilizing the transient covalent complex between topoisomerase II and DNA, Chartreusin leads to the accumulation of double-strand breaks, ultimately triggering apoptotic cell death.[3]
Impact on Cellular Signaling Pathways
Recent studies have indicated that Chartreusin and its derivatives can modulate critical signaling pathways involved in cancer cell survival and proliferation.
-
Oxidative Phosphorylation (OXPHOS): For Chartreusin, the downregulated oxidative phosphorylation (OXPHOS) pathway was identified as an enriched pathway. This is significant as certain types of cancer cells are highly dependent on OXPHOS for their survival.
-
Hippo Signaling Pathway: The Hippo signaling pathway, a crucial regulator of organ size and cell proliferation, was found to be an enriched pathway for the Chartreusin derivative, elsamicin B, in its inhibitory effects against ES-2 cells.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of Chartreusin.
Cytotoxicity Assay (CCK-8 Method)
This protocol is used to determine the cytotoxic effects of Chartreusin on cancer cell lines and to calculate the IC50 value (the concentration of a drug that inhibits 50% of cell growth).
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HCT116, BxPC3, T47D, ES-2)
-
Cell culture medium
-
Chartreusin stock solution
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 μL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of Chartreusin in culture medium. Add 10 μL of the diluted Chartreusin solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve Chartreusin).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
CCK-8 Addition: Add 10 μL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to analyze the effect of Chartreusin on the cell cycle progression of cancer cells.
Materials:
-
Cancer cell lines
-
Chartreusin
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells with Chartreusin at the desired concentration for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Topoisomerase II Inhibition Assay
This assay determines the inhibitory effect of Chartreusin on the relaxation of supercoiled DNA by human topoisomerase II.
Materials:
-
Supercoiled pBR322 plasmid DNA
-
Human Topoisomerase II
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)
-
Chartreusin
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: In a reaction tube, combine the assay buffer, supercoiled pBR322 DNA, and different concentrations of Chartreusin.
-
Enzyme Addition: Add human topoisomerase II to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and EDTA).
-
Agarose Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.
Quantitative Data
Cytotoxic Activities of Chartreusin and Its Derivatives
The following table summarizes the IC50 values of Chartreusin (1) and its derivatives (2-4) against various human cancer cell lines. The CCK-8 method was used to determine these values.[4]
| Compound | HCT116 (μM) | BxPC3 (μM) | T47D (μM) | ES-2 (μM) |
| Chartreusin (1) | >50 | >50 | >50 | 1.1 ± 0.2 |
| D329C (2) | >50 | >50 | >50 | >50 |
| Elsamicin A (3) | 0.05 ± 0.01 | 0.04 ± 0.01 | 0.06 ± 0.01 | 0.03 ± 0.01 |
| Elsamicin B (4) | 0.04 ± 0.01 | 0.03 ± 0.01 | 0.04 ± 0.01 | 0.02 ± 0.01 |
HCT116: human colon cancer cell line; BxPC3: human pancreatic cancer cell line; T47D: human breast cancer cell line; ES-2: human ovarian cancer cell line.
Signaling Pathway and Experimental Workflow Diagrams
Proposed Mechanism of Action of Chartreusin
Caption: Proposed mechanism of action for Chartreusin.
Experimental Workflow for Cytotoxicity and Cell Cycle Analysis
Caption: Workflow for assessing cytotoxicity and cell cycle effects.
Chartreusin's Impact on the Hippo Signaling Pathway (Hypothesized)
Caption: Hypothesized impact on the Hippo signaling pathway.
